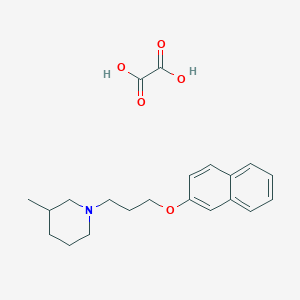![molecular formula C18H26N2O8 B4039794 2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid](/img/structure/B4039794.png)
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid
描述
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid is a complex organic compound with the molecular formula C16H24N2O4 This compound is characterized by its morpholine ring, which is substituted with a 3-(3-methyl-4-nitrophenoxy)propyl group and two methyl groups at positions 2 and 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol.
Etherification: The reaction of 3-methyl-4-nitrophenol with 3-chloropropanol to form 3-(3-methyl-4-nitrophenoxy)propanol.
Cyclization: The cyclization of 3-(3-methyl-4-nitrophenoxy)propanol with morpholine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: The reduction of the nitro group yields 2,6-Dimethyl-4-[3-(3-methyl-4-aminophenoxy)propyl]morpholine.
Substitution: Various substituted morpholine derivatives can be obtained.
Hydrolysis: Hydrolysis can yield 3-(3-methyl-4-nitrophenoxy)propanol and morpholine.
科学研究应用
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The morpholine ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function.
相似化合物的比较
Similar Compounds
2,6-Dimethylmorpholine: Lacks the 3-(3-methyl-4-nitrophenoxy)propyl group, resulting in different chemical properties.
4-(3-(3-methyl-4-nitrophenoxy)propyl)morpholine: Similar structure but lacks the methyl groups at positions 2 and 6.
3-(3-methyl-4-nitrophenoxy)propanol: Contains the same side chain but lacks the morpholine ring.
Uniqueness
2,6-Dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine is unique due to the combination of its morpholine ring and the 3-(3-methyl-4-nitrophenoxy)propyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
IUPAC Name |
2,6-dimethyl-4-[3-(3-methyl-4-nitrophenoxy)propyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.C2H2O4/c1-12-9-15(5-6-16(12)18(19)20)21-8-4-7-17-10-13(2)22-14(3)11-17;3-1(4)2(5)6/h5-6,9,13-14H,4,7-8,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHYUBCFWPNMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC(=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[4-(2,6-Dichlorophenoxy)butoxy]-2-methylquinoline;oxalic acid](/img/structure/B4039716.png)
![3,5-Dimethyl-1-[3-(2,3,5-trimethylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4039719.png)
![N-ethyl-7-fluoro-2-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B4039724.png)

![{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4039736.png)
![8-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4039739.png)
![5-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4039762.png)
![1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4039765.png)
![4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine](/img/structure/B4039776.png)
![8-[3-chloro-4-(prop-2-yn-1-yloxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4039784.png)
![4-[2-(2-methoxy-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine](/img/structure/B4039789.png)
![Oxolan-2-ylmethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate](/img/structure/B4039800.png)
![methyl 4-{4-[benzyl(methyl)amino]butoxy}benzoate oxalate](/img/structure/B4039801.png)
![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B4039807.png)
